REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[F:6][C:7]1[CH:8]=[C:9]([N:13]2[CH:17]=[CH:16][C:15]([CH3:18])=[N:14]2)[CH:10]=[CH:11][CH:12]=1.CN(C)[CH:21]=[O:22].C(=O)([O-])O.[Na+]>>[F:6][C:7]1[CH:8]=[C:9]([N:13]2[CH:17]=[C:16]([CH:21]=[O:22])[C:15]([CH3:18])=[N:14]2)[CH:10]=[CH:11][CH:12]=1 |f:3.4|
|
Name
|
|
Quantity
|
20.8 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4.38 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(C=CC1)N1N=C(C=C1)C
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Name
|
|
Quantity
|
19.2 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(O)([O-])=O.[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
, cool to room temperature
|
Type
|
ADDITION
|
Details
|
pour over ice
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Type
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EXTRACTION
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Details
|
Extract the aqueous solution with ethyl acetate (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)N1N=C(C(=C1)C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |